

(+)-Diisopropyl L-tartrate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (+)-Diisopropyl L-tartrate

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(+)-Diisopropyl L-tartrate (DIPT) is a chiral diester of L-tartaric acid that has established itself as a cornerstone in modern asymmetric synthesis. Its utility as a chiral auxiliary and ligand has been pivotal in the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of **(+)-Diisopropyl L-tartrate**, including its chemical properties, key applications with detailed experimental protocols, and its role in the development of therapeutic agents.

Core Chemical and Physical Properties

(+)-Diisopropyl L-tartrate is a colorless to pale yellow liquid, valued for its ability to induce high levels of stereoselectivity in a variety of chemical transformations. Its physical and chemical properties are summarized below.

Property	Value
CAS Number	2217-15-4
Molecular Formula	C ₁₀ H ₁₈ O ₆
Molecular Weight	234.25 g/mol
Density	1.114 g/mL at 25 °C
Boiling Point	152 °C at 12 mmHg
Refractive Index	n _{20/D} 1.439

Key Applications in Asymmetric Synthesis

The primary application of **(+)-Diisopropyl L-tartrate** is as a chiral ligand in the Sharpless asymmetric epoxidation of allylic alcohols. This powerful reaction allows for the highly enantioselective synthesis of chiral epoxides, which are versatile intermediates in the synthesis of numerous natural products and pharmaceuticals.

Beyond the Sharpless epoxidation, (+)-DIPT is also employed as a chiral auxiliary in other asymmetric reactions, including:

- Aldol reactions
- Asymmetric dihydroxylations
- Cycloaddition reactions

The Sharpless Asymmetric Epoxidation: A Detailed Experimental Protocol

The Sharpless-Katsuki epoxidation is a Nobel Prize-winning reaction that provides access to optically active 2,3-epoxyalcohols from prochiral and chiral allylic alcohols. The use of **(+)-Diisopropyl L-tartrate** directs the epoxidation to a specific face of the alkene, leading to high enantiomeric excess.

Materials:

- Allylic alcohol
- **(+)-Diisopropyl L-tartrate (DIPT)**
- Titanium(IV) isopropoxide (Ti(O-i-Pr)_4)
- tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene or dichloromethane
- Powdered 4 \AA molecular sieves
- Anhydrous dichloromethane (CH_2Cl_2)
- Cooling bath (-20 °C)
- Quenching solution (e.g., 10% aqueous solution of tartaric acid or water)

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add powdered 4 \AA molecular sieves.
- Add anhydrous dichloromethane and cool the suspension to -20 °C in a cooling bath.
- To the cooled and stirred suspension, add **(+)-Diisopropyl L-tartrate** (typically 1.2 equivalents relative to the titanium isopropoxide).
- Add titanium(IV) isopropoxide (typically 1.0 equivalent) via syringe and stir the mixture for at least 30 minutes at -20 °C to form the chiral catalyst complex.
- Add the allylic alcohol to the reaction mixture.
- Slowly add the anhydrous solution of tert-butyl hydroperoxide (typically 1.5-2.0 equivalents) dropwise, ensuring the internal temperature of the reaction mixture remains below -15 °C.
- Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature.

- Stir vigorously for approximately 1 hour.
- Separate the organic layer and extract the aqueous layer with dichloromethane or diethyl ether.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude epoxy alcohol by flash column chromatography on silica gel.

Role in Drug Development and Natural Product Synthesis

The chiral epoxides generated via the Sharpless asymmetric epoxidation using **(+)-Diisopropyl L-tartrate** are crucial building blocks in the synthesis of a wide array of bioactive molecules. The ability to introduce stereocenters with high fidelity is of paramount importance in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

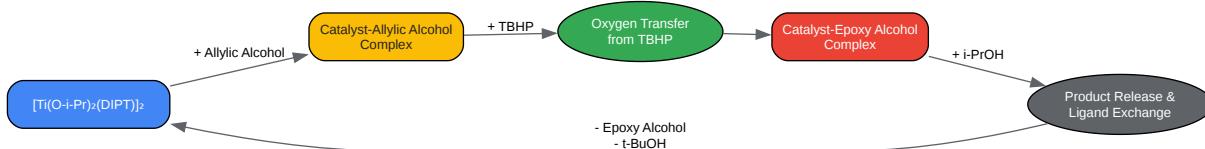
The Sharpless epoxidation has been instrumental in the total synthesis of numerous natural products, including:

- Erythromycin (an antibiotic)
- Leukotriene C-1 (a mediator of inflammation)
- (+)-Disparlure (the gypsy moth pheromone)
- Various saccharides and terpenes

The versatility of the epoxy alcohol products allows for their conversion into other key functional groups such as diols and aminoalcohols, further expanding their utility in the synthesis of complex pharmaceutical agents.

Visualizing the Catalytic Cycle

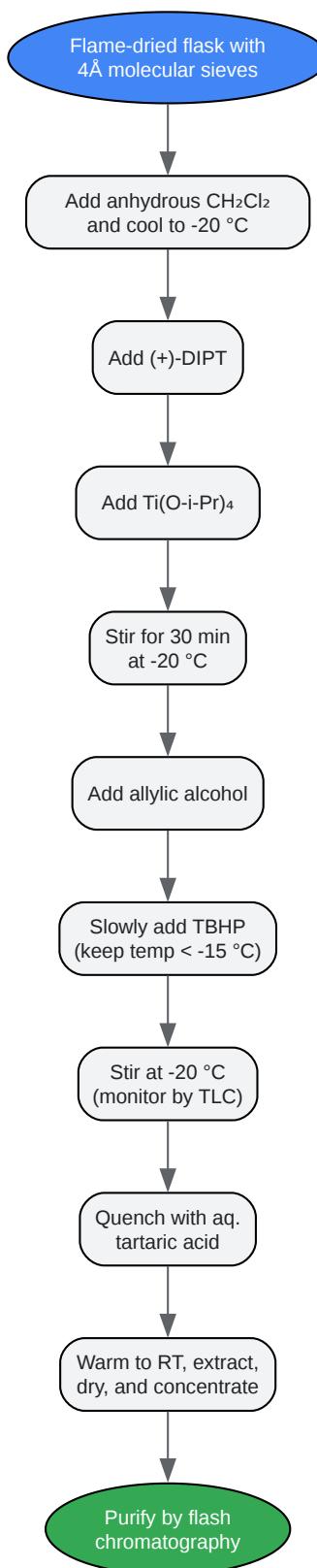
The catalytic cycle of the Sharpless asymmetric epoxidation illustrates the regeneration of the active titanium catalyst.



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Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.

The experimental workflow for a typical Sharpless asymmetric epoxidation is a sequential process that requires careful control of temperature and reagent addition.

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Caption: General experimental workflow for the Sharpless asymmetric epoxidation.

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